Aflastatin A
Overview
Description
Aflastatin A is a specific inhibitor of aflatoxin production by the fungus Aspergillus parasiticus. It is a tetramic acid derivative with a long alkyl side chain and contains 29 chiral centers . This compound was first isolated from the solvent extract of the mycelial cake of Streptomyces sp. and has shown significant potential in inhibiting aflatoxin production without affecting fungal growth .
Mechanism of Action
Target of Action
Aflastatin A is a specific inhibitor of aflatoxin production by Aspergillus parasiticus . Aflatoxins are potent naturally occurring toxins and liver carcinogens, and their contamination of food is a significant risk factor for human health .
Mode of Action
This compound inhibits the production of aflatoxin and other polyketide metabolites by fungi . It affects the biosynthetic pathway of each aflatoxin and melanin . This compound inhibits the production of norsolorinic acid, an early biosynthetic intermediate of aflatoxin . The transcription of genes encoding some aflatoxin biosynthetic enzymes and a gene encoding a regulatory protein for expression of the biosynthetic enzymes (aflR) are significantly reduced by the addition of this compound .
Biochemical Pathways
This compound inhibits a very early step in aflatoxin biosynthesis prior to the transcription of aflR . It also inhibits the production of scytalone, an intermediate of melanin biosynthesis, and it severely impairs the expression of PKS1 encoding a melanin biosynthetic enzyme . This suggests that this compound inhibits an early step in melanin production similarly to the case in aflatoxin production .
Pharmacokinetics
The compound has a novel structure of a tetramic acid derivative with a long alkyl side chain . The absolute configurations of 29 chiral centers contained in this compound were chemically elucidated .
Result of Action
This compound completely reduces aflatoxin production by Aspergillus parasiticus at a dose of 0.5 g/mL without affecting fungal growth in solid and liquid cultures . This suggests that this compound can influence glucose metabolism in the fungus .
Action Environment
The action of this compound is influenced by the environment in which the Aspergillus parasiticus fungus exists. Fungi are minute organisms that dwell in soil and air and are often associated with food spoilage and biodeterioration . The fungal agents generally infect the food crops during harvesting, storing, and/or transporting . Therefore, the environment plays a significant role in the efficacy and stability of this compound’s action.
Biochemical Analysis
Biochemical Properties
Aflastatin A interacts with various enzymes, proteins, and other biomolecules. It is a specific inhibitor of aflatoxin production by Aspergillus parasiticus . The absolute configurations of 29 chiral centers contained in this compound were chemically elucidated .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It completely inhibits aflatoxin production by Aspergillus parasiticus NRRL2999 in liquid medium or on agar plate at a concentration of 0.5 μg/ml . It also exhibits antimicrobial activity against some bacteria, yeasts, and fungi as well as antitumor activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. Most of the C2 and C3 units involved in the alkyl chain moiety of this compound were biosynthesized from acetic and propionic acids, but five C2 units in the alkyl chain originated from glycolic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aflastatin A is typically isolated from the mycelial cake of Streptomyces sp. through solvent extraction . The absolute configurations of its chiral centers were elucidated through a series of chemical reactions and analyses, including the preparation of small fragment molecules and acyclic fragment molecules .
Industrial Production Methods: The industrial production of this compound involves the cultivation of Streptomyces sp. in suitable media, followed by extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Aflastatin A undergoes various chemical reactions, including oxidation and reduction. The compound’s structure, featuring a tetramic acid core and a long alkyl side chain, allows it to participate in these reactions .
Common Reagents and Conditions: Common reagents used in the chemical analysis of this compound include sodium periodate (NaIO4) for oxidation and various organic solvents for extraction and purification .
Major Products: The major products formed from the reactions involving this compound include its oxidized and reduced forms, as well as various fragment molecules used to elucidate its structure .
Scientific Research Applications
Aflastatin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its primary use is as an inhibitor of aflatoxin production, making it valuable in studies aimed at controlling aflatoxin contamination in food and agricultural products . Additionally, this compound has been shown to inhibit the production of other polyketide metabolites by fungi, such as melanin produced by Colletotrichum lagenarium .
Comparison with Similar Compounds
- Blasticidin A
- Aflatoxin B1
- Aflatoxin B2
- Aflatoxin G1
- Aflatoxin G2
Comparison: Aflastatin A is unique in its ability to specifically inhibit aflatoxin production without affecting the growth of the producing fungi . This sets it apart from other similar compounds, such as Blasticidin A, which also inhibits aflatoxin production but has a different structure and mode of action . Aflatoxins B1, B2, G1, and G2 are toxic secondary metabolites produced by Aspergillus species, but unlike this compound, they are not inhibitors and are instead the target of inhibition .
Properties
IUPAC Name |
(3E,5R)-3-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48+/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+,47+,50+,51+,52+,53-,55+,56-,57+,58-,59-,60-,62-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQYWUJSXJULKR-YLMXTBCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(C)C(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)C(N(C2=O)C)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@H]([C@@H]([C@H]([C@@H]([C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H]([C@H](C)[C@@H]([C@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C\2/C(=O)[C@H](N(C2=O)C)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H115NO24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179729-59-0 | |
Record name | Aflastatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179729590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action of Aflastatin A?
A: this compound inhibits aflatoxin production by targeting a very early step in the aflatoxin biosynthetic pathway, even before the transcription of the regulatory protein aflR [, , , , ]. This suggests its influence on a fundamental metabolic process that precedes specialized metabolite production.
Q2: How does this compound impact melanin biosynthesis in Colletotrichum lagenarium?
A: this compound inhibits melanin biosynthesis by suppressing the expression of the polyketide synthase gene PKS1, which is essential for melanin production. Similar to its effect on aflatoxin synthesis, this compound appears to target an early step in the melanin pathway [].
Q3: Does this compound directly inhibit the enzymatic activity of polyketide synthases involved in aflatoxin or melanin synthesis?
A: No, research indicates that this compound does not directly inhibit the catalytic activity of polyketide synthases involved in either pathway. Its mode of action is primarily at the level of gene expression and regulation [].
Q4: What metabolic changes are observed in Aspergillus parasiticus upon this compound treatment?
A: this compound significantly impacts carbon metabolism in Aspergillus parasiticus. It elevates glucose consumption and leads to the accumulation of ethanol. Additionally, it represses the transcription of genes involved in ethanol utilization [, , ].
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C62H115NO24, and its molecular weight is 1246.6 g/mol [, ].
Q6: What is the core structural feature of this compound?
A: this compound possesses a novel skeleton characterized by a tetramic acid derivative linked to a long, highly oxygenated alkyl chain [, ].
Q7: How was the structure of this compound elucidated?
A: The structure of this compound was determined through a combination of NMR spectroscopy and chemical degradation experiments. These methods allowed researchers to identify the molecule's various functional groups and determine the connectivity of its atoms [, , ].
Q8: What structural similarities exist between this compound and Blasticidin A?
A: Both this compound and Blasticidin A share a similar structure, featuring a tetramic acid derivative with a highly oxygenated long alkyl chain []. This structural similarity suggests a potential link in their biological activity and mechanism of action.
Q9: How does the stereochemistry of this compound compare to that of Blasticidin A?
A: The absolute configuration of the polyol fragment of Blasticidin A was determined to be the same as that of this compound, further strengthening the connection between their structures and potentially their biological activities [].
Q10: What insights do isotopic labeling studies provide about the biosynthesis of this compound?
A: Incorporation experiments utilizing 13C-labeled precursors revealed that the majority of C2 and C3 units within the alkyl chain of this compound originate from acetate and propionate. Interestingly, five C2 units within the chain were found to originate from glycolic acid, indicating the involvement of multiple metabolic pathways in its biosynthesis [].
Q11: What is the potential application of this compound in agriculture?
A: Due to its specific inhibition of aflatoxin production by Aspergillus parasiticus, this compound holds promise as a lead compound for developing strategies to control aflatoxin contamination in crops and food products [, , ].
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